2-(4-Methylpiperidin-1-yl)-5-nitropyridine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of immense importance in chemical science, forming the structural core of a vast array of biologically active molecules and functional materials. Over 85% of all biologically active compounds are reported to contain a heterocycle, with nitrogen-containing rings being the most frequent. rsc.org Their prevalence is attributed to their unique chemical properties, such as stability, water solubility, and the ability of the nitrogen atoms to form hydrogen bonds with biological targets like DNA and proteins. nih.gov
The significance of these scaffolds is underscored by their presence in numerous FDA-approved drugs. msesupplies.com An analysis of small-molecule drugs approved by the U.S. FDA revealed that approximately 59% incorporate nitrogen heterocycles. msesupplies.com These structures are found in a wide range of pharmaceuticals, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.gov Beyond medicine, nitrogen heterocycles are integral to agrochemicals, with over 70% of modern crop protection agents featuring these structures. msesupplies.com They are also crucial in the development of dyes, polymers, and catalysts. msesupplies.com The versatility of nitrogen heterocycles makes them a cornerstone of modern drug discovery and materials science. rsc.orgnih.gov
Academic Research Context of Pyridine (B92270) and Piperidine (B6355638) Scaffolds
Among the vast family of nitrogen heterocycles, pyridine and piperidine hold a privileged position in academic and industrial research. The pyridine ring, an aromatic six-membered heterocycle, is a fundamental structural motif in medicinal chemistry. nih.govnih.gov As of 2021, drugs containing a pyridine moiety accounted for about 14% of all N-heterocyclic drugs approved by the FDA. nih.gov Its weak basicity, ability to form hydrogen bonds, and relatively small size make it a valuable component in drug design, where it can act as a bioisostere for other functional groups. semanticscholar.org Academic research continually explores new synthetic methodologies to create novel pyridine analogues and investigates their mechanisms of action to uncover new therapeutic leads. nih.gov
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is another crucial scaffold in drug discovery. researchgate.netnih.gov It is a common structural feature in many natural products, particularly alkaloids, and is present in a multitude of synthetic pharmaceutical agents. nih.gov The flexible, three-dimensional structure of the piperidine ring allows it to interact effectively with biological targets. Researchers often utilize piperidine scaffolds to develop compound libraries for high-throughput screening in the search for new drug candidates. researchgate.netnih.gov The synthesis of enantiomerically pure piperidine derivatives is a significant focus of academic research, aiming to create highly specific and potent bioactive molecules. nih.gov
Research Rationale for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Investigations
The compound 2-(4-Methylpiperidin-1-yl)-5-nitropyridine combines the structural features of both pyridine and piperidine, linked and functionalized with a nitro group. This specific arrangement of functional groups provides a clear rationale for its investigation in chemical research.
The nitropyridine moiety is of particular interest due to the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the pyridine ring. chempanda.comresearchgate.net Specifically, the nitro group in the 5-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2- and 6-positions. mdpi.com The presence of a substituent at the 2-position, in this case, the 4-methylpiperidine (B120128) group, directs further synthetic transformations.
The 4-methylpiperidine group introduces a saturated, non-aromatic component with a specific stereochemistry and conformational flexibility. This part of the molecule can be crucial for binding to biological targets. The methyl group provides a simple point of substitution to explore structure-activity relationships.
Therefore, the primary research rationale for investigating 2-(4-Methylpiperidin-1-yl)-5-nitropyridine lies in its potential as a versatile chemical intermediate. nbinno.com It serves as a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.govnbinno.com The nitro group can be chemically modified, for instance, reduced to an amino group, which can then be further functionalized. This allows for the creation of a diverse library of compounds based on this core scaffold. Studies involving this and similar nitropyridine derivatives often focus on exploring their reactivity, developing new synthetic methodologies, and evaluating the biological activities of the resulting products. nih.govmdpi.com
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9-4-6-13(7-5-9)11-3-2-10(8-12-11)14(15)16/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSADVUTONODAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Methylpiperidin 1 Yl 5 Nitropyridine and Analogous Structures
Advanced Approaches to Nitropyridine Synthesis
The introduction of a nitro group onto a pyridine (B92270) ring is a fundamental transformation in the synthesis of many biologically active molecules. nih.gov While direct nitration can be challenging due to the electron-deficient nature of the pyridine ring, several advanced methodologies have been developed to overcome this hurdle.
Direct nitration of pyridine and its derivatives often requires harsh conditions and can lead to low yields. iust.ac.irresearchgate.net For instance, the nitration of pyridine itself with potassium nitrate in sulfuric acid at 300 °C yields 3-nitropyridine. slideshare.net However, these forcing conditions are often not compatible with sensitive functional groups.
A significant advancement in direct nitration involves the use of dinitrogen pentoxide (N₂O₅). The reaction of pyridine compounds with N₂O₅ in an organic solvent forms an N-nitropyridinium ion. chempanda.comresearchgate.net Subsequent reaction with aqueous sodium bisulfite (NaHSO₃) leads to the formation of β-nitropyridine compounds. rsc.org This method provides good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines. researchgate.netresearchgate.net
Mechanistic studies have revealed that this is not a typical electrophilic aromatic substitution. Instead, it involves the formation of unstable 1,2- and 1,4-dihydropyridine intermediates. rsc.orgrsc.org The nitro group then migrates from the nitrogen atom to the 3-position of the pyridine ring via a slideshare.netrsc.org sigmatropic shift. researchgate.netresearchgate.net The polarity of the reaction medium has only a marginal effect on the reaction rate. rsc.orgrsc.org
| Starting Material | Nitrating Agent | Conditions | Product | Yield | Reference |
| Pyridine | KNO₃/H₂SO₄ | 300 °C | 3-Nitropyridine | - | slideshare.net |
| Pyridine | N₂O₅, then NaHSO₃/H₂O | Organic solvent | 3-Nitropyridine | 77% | chempanda.comresearchgate.net |
| 3-Acetylpyridine | N₂O₅, then NaHSO₃/H₂O | - | 3-Nitro-5-acetylpyridine | - | rsc.org |
| 3-Methylpyridine | N₂O₅, then NaHSO₃/H₂O | - | 3-Methyl-5-nitropyridine | - | rsc.org |
An alternative to direct nitration is the synthesis of nitropyridines from functionalized precursors. A common approach is the oxidation of aminopyridines. However, direct oxidation of aminopyridines with electron-accepting groups often fails to produce the desired nitro derivatives. chempanda.com
A more successful strategy involves the diazotization of an aminopyridine followed by treatment with sodium nitrite in the presence of a copper catalyst (Sandmeyer-type reaction). For example, 2-amino-5-nitropyridine can be synthesized by the nitration of 2-aminopyridine, which selectively introduces a nitro group at the 5-position. guidechem.com This intermediate can then be further functionalized. A one-pot synthesis for 2-hydroxy-5-nitropyridine starts with the nitration of 2-aminopyridine, followed by diazotization in the same pot. google.com
Another versatile method is the cyclocondensation of sodium nitromalondialdehyde with various enamines, which yields substituted 5-nitropyridines. jmu.edu This approach allows for the introduction of various substituents at the 2, 3, and 6-positions of the pyridine ring. Furthermore, three-component ring transformations involving 1-methyl-3,5-dinitro-2-pyridone, a ketone, and ammonia can produce a range of nitropyridines that are not easily accessible through other methods. nih.gov
Contemporary Methods for Piperidine (B6355638) Moiety Introduction
The introduction of the 4-methylpiperidine (B120128) group onto the 5-nitropyridine core is typically achieved through reactions that form a carbon-nitrogen bond.
The nitro group in nitropyridines activates the ring towards nucleophilic aromatic substitution (SNAr). youtube.com Halogenated nitropyridines, such as 2-chloro-5-nitropyridine, are excellent substrates for SNAr reactions. The chlorine atom at the 2-position is readily displaced by nucleophiles like 4-methylpiperidine.
2-Chloro-5-nitropyridine can be synthesized from 5-nitropyridine-2-sulfonic acid by reaction with phosphorus pentachloride (PCl₅) in high yield. researchgate.net The subsequent reaction with 4-methylpiperidine, typically in the presence of a base and in a suitable solvent, affords 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. The reaction of 2-methoxy-3-nitrothiophene with cyclic secondary amines like piperidine has been shown to be base-catalyzed. rsc.org
Vicarious nucleophilic substitution (VNS) is another powerful method for the functionalization of nitropyridines. acs.orgnih.gov This reaction allows for the introduction of carbon or nitrogen nucleophiles at positions ortho or para to the nitro group. chempanda.comntnu.no
| Substrate | Nucleophile | Product | Reference |
| 2-Chloro-5-nitropyridine | 4-Methylpiperidine | 2-(4-Methylpiperidin-1-yl)-5-nitropyridine | General SNAr |
| 5-Nitropyridine-2-sulfonic acid | Various nucleophiles | 2-Substituted-5-nitropyridines | researchgate.net |
| 3-Nitropyridine | Ammonia/Amines | 2-Amino-5-nitropyridines | chempanda.com |
Reductive amination is a cornerstone of amine synthesis and can be employed to construct the piperidine ring itself or to introduce substituents. researchgate.net This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ. youtube.com A variety of reducing agents can be used, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). researchgate.netnih.gov
The double reductive amination of dicarbonyl compounds is a direct method for accessing the piperidine skeleton. chim.it This approach is particularly useful for synthesizing polyhydroxylated piperidines (iminosugars). chim.it While not directly applicable to the final step of synthesizing 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, these methods are crucial for the synthesis of substituted piperidine precursors like 4-methylpiperidine from appropriate ketone or aldehyde starting materials.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides or triflates. wikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. acsgcipr.org
In the context of synthesizing 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, a Buchwald-Hartwig amination could be employed to couple 4-methylpiperidine with a suitable 2-halo-5-nitropyridine. The reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base. jk-sci.com The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield. wikipedia.org While heterocycles can sometimes pose challenges by coordinating to the metal catalyst, advancements in ligand design have largely overcome these limitations. researchgate.net
Palladium catalysis is also used in reductive Heck couplings to construct highly substituted piperidine rings and in oxidative C-H/C-H cross-coupling reactions of pyridine N-oxides. nih.govrsc.org
| Reaction Type | Substrates | Catalyst System | Product | Reference |
| Buchwald-Hartwig Amination | 2-Halo-5-nitropyridine, 4-Methylpiperidine | Pd catalyst, phosphine ligand, base | 2-(4-Methylpiperidin-1-yl)-5-nitropyridine | wikipedia.orglibretexts.orgacsgcipr.org |
| C-H Arylation | Pyrrolidines/Piperidines, Aryl iodides | Pd(OAc)₂ | 4-Arylpiperidines | acs.org |
Regioselective and Stereoselective Synthetic Pathways
The principal and most direct route to 2-(4-methylpiperidin-1-yl)-5-nitropyridine involves the reaction of a 2-halopyridine, typically 2-chloro-5-nitropyridine, with 4-methylpiperidine. This reaction is a classic example of a nucleophilic aromatic substitution.
Regioselectivity:
The regioselectivity of this reaction is dictated by the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 (ortho) and C4 (para) positions. chemrxiv.org The presence of a strongly electron-withdrawing nitro group at the C5 position further enhances the electrophilicity of the C2 and C6 positions.
In the case of 2-chloro-5-nitropyridine, the incoming nucleophile, 4-methylpiperidine, will preferentially attack the C2 position, displacing the chloride ion. This is because the intermediate formed by attack at C2 (a Meisenheimer complex) is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. Attack at other positions does not allow for this degree of stabilization.
The general mechanism for this SNAr reaction is as follows:
Nucleophilic Attack: The nitrogen atom of 4-methylpiperidine attacks the C2 position of 2-chloro-5-nitropyridine, which is electron-deficient. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.
Stabilization: The negative charge in the Meisenheimer complex is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.
Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the ring, restoring the aromaticity and yielding the final product, 2-(4-methylpiperidin-1-yl)-5-nitropyridine. youtube.comnih.gov
A base, such as potassium carbonate or triethylamine, is often employed to neutralize the hydrogen halide formed during the reaction. fishersci.co.uk
Stereoselectivity:
The starting material, 4-methylpiperidine, is a chiral compound that is commercially available as a racemic mixture of (R) and (S) enantiomers. The nucleophilic aromatic substitution reaction described above does not create any new stereocenters. Therefore, if a racemic mixture of 4-methylpiperidine is used, the product, 2-(4-methylpiperidin-1-yl)-5-nitropyridine, will also be a racemic mixture.
To obtain enantiomerically pure products, one would need to start with an enantiomerically pure form of 4-methylpiperidine. The synthesis of such chiral piperidine derivatives can be achieved through various stereoselective methods, including the use of chiral auxiliaries or asymmetric catalysis. nih.govwhiterose.ac.uk However, for the direct synthesis of the title compound as typically described, the stereochemistry of the 4-methylpiperidine is retained in the final product.
The following table summarizes a typical synthetic approach for 2-(4-methylpiperidin-1-yl)-5-nitropyridine:
| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |
| 2-Chloro-5-nitropyridine, 4-Methylpiperidine | Potassium Carbonate, Ethanol | Reflux, 8-24h | 2-(4-Methylpiperidin-1-yl)-5-nitropyridine | Not Specified | fishersci.co.uk |
| 2-Chloropyridine, Secondary Amines | N-Methylpyrrolidone (NMP) | 300 °C (Flow Reactor) | 2-Aminopyridines | Good to Excellent | thieme-connect.com |
| Halopyridines, Amines | KF, Water | 100 °C | N-aryl Amines | Generally Unsatisfactory for 2-chloropyridine | nih.gov |
Green Chemistry Principles in Synthesis Optimization
The traditional synthesis of 2-(4-methylpiperidin-1-yl)-5-nitropyridine often involves the use of volatile organic solvents and requires prolonged heating, which raises environmental and safety concerns. The application of green chemistry principles aims to address these issues by developing more sustainable and efficient synthetic protocols.
Alternative Solvents:
A significant focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. ijcrcps.com For nucleophilic aromatic substitution reactions, polar aprotic solvents like DMSO and DMF are commonly used but have toxicity concerns. fishersci.co.ukrsc.org Research has explored the use of "greener" solvents for similar SNAr reactions.
Water: The use of water as a solvent for SNAr reactions is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. In some cases, the presence of a base like potassium fluoride in water can facilitate the amination of heteroaryl chlorides. nih.gov
Ethanol: Ethanol is a bio-based and less toxic solvent compared to many traditional organic solvents. It has been shown to be an effective solvent for the microwave-assisted nucleophilic substitution of halopyridines. tandfonline.comtandfonline.com
Solvent-Free Reactions: In some instances, multicomponent reactions for the synthesis of pyridine derivatives can be carried out under solvent-free conditions, often with microwave assistance. researchgate.netnih.gov
The following table presents a comparison of different solvents for SNAr reactions:
| Solvent | Green Chemistry Considerations | Applicability to SNAr | Reference |
| DMSO, DMF | Toxic, high boiling point | Commonly used, effective | fishersci.co.ukrsc.org |
| Water | Non-toxic, abundant, safe | Can be effective, often with additives | nih.gov |
| Ethanol | Bio-based, less toxic | Good alternative, especially with microwave heating | tandfonline.comtandfonline.com |
| 2-MeTHF | Bio-renewable, better LCA profile than THF | Potential greener alternative to ethereal solvents | |
| Cyrene | Bio-based, biodegradable | May be unstable in the presence of strong bases |
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. ajchem-a.comresearchgate.net In the context of synthesizing 2-(4-methylpiperidin-1-yl)-5-nitropyridine, microwave-assisted synthesis offers several advantages over conventional heating methods:
Reduced Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes. nih.govcem.com
Increased Yields: In many cases, microwave irradiation leads to higher product yields and cleaner reactions with fewer side products. nih.govcem.com
Use of Greener Solvents: Microwave heating can enable the use of less traditional, greener solvents that may not be effective under conventional heating conditions. tandfonline.comtandfonline.com
The following table summarizes the benefits of microwave-assisted synthesis in the context of nucleophilic aromatic substitutions on pyridines:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours to Days | Minutes | nih.govcem.com |
| Energy Consumption | Higher for long reactions | Lower for short reactions, but dependent on equipment | nih.govacs.org |
| Yields | Often lower to moderate | Often higher | nih.govcem.com |
| Solvent Choice | Often requires high-boiling, toxic solvents | Enables use of greener, lower-boiling solvents | tandfonline.comtandfonline.com |
By integrating these green chemistry principles, the synthesis of 2-(4-methylpiperidin-1-yl)-5-nitropyridine and its analogs can be made more efficient, safer, and environmentally sustainable.
Advanced Spectroscopic and Crystallographic Characterization of 2 4 Methylpiperidin 1 Yl 5 Nitropyridine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both proton (¹H) and carbon (¹³C) spectra, the precise connectivity of atoms can be established.
The ¹H NMR spectrum of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is expected to show distinct signals corresponding to the protons on the nitropyridine ring and the 4-methylpiperidine (B120128) moiety. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. Due to the strong electron-withdrawing effect of the nitro group at the C5 position and the electron-donating effect of the piperidinyl group at the C2 position, these protons would exhibit characteristic chemical shifts and coupling patterns (doublets and doublets of doublets). The aliphatic region would contain signals for the protons of the 4-methylpiperidine ring, including the methyl group (as a doublet), the methine proton at C4, and the axial and equatorial methylene (B1212753) protons at C2, C3, C5, and C6, which would likely appear as complex multiplets.
The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts significantly influenced by the nitro and piperidinyl substituents. The carbons of the 4-methylpiperidine ring, including the methyl carbon, would be observed in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Predicted values are based on standard chemical shift ranges for similar functional groups.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H3 | 8.0 - 8.3 (dd) | 130 - 135 |
| Pyridine-H4 | 7.0 - 7.3 (d) | 105 - 110 |
| Pyridine-H6 | 8.8 - 9.1 (d) | 145 - 150 |
| Piperidine-H2ax, H6ax | 2.8 - 3.2 (m) | 45 - 50 |
| Piperidine-H2eq, H6eq | 4.2 - 4.6 (m) | 45 - 50 |
| Piperidine-H3, H5 | 1.6 - 1.9 (m) | 30 - 35 |
| Piperidine-H4 | 1.4 - 1.7 (m) | 30 - 35 |
| Methyl-H | 0.9 - 1.1 (d) | 20 - 25 |
| Pyridine-C2 | - | 155 - 160 |
| Pyridine-C5 | - | 135 - 140 |
To confirm the assignments from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing definitive evidence of atomic connectivity.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, cross-peaks would be expected between H3 and H4 of the pyridine ring, and among the various protons within the 4-methylpiperidine ring, confirming their scalar coupling network.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. It would be used to definitively assign each carbon signal in the ¹³C spectrum by correlating it to its known attached proton(s) from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations would be expected between the piperidine (B6355638) protons at the C2 and C6 positions and the pyridine carbon at C2, confirming the attachment of the piperidine ring to the pyridine ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. nih.gov
The FT-IR and Raman spectra of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine would display characteristic bands confirming its structure. The most prominent bands would arise from the nitro group (NO₂) and the substituted pyridine ring. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear as strong bands in the FT-IR spectrum. Aromatic C-H stretching vibrations from the pyridine ring would be observed at higher wavenumbers, while C=C and C=N stretching vibrations within the ring would produce a series of bands in the fingerprint region. The aliphatic C-H stretching and bending vibrations from the 4-methylpiperidine ring would also be present.
Table 2: Characteristic Vibrational Frequencies for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine Frequency ranges are based on established data for the specified functional groups. scispace.comcore.ac.uk
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |
| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1610 | Medium-Strong |
| Piperidine/Methyl | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Piperidine/Methyl | C-H Bend | 1350 - 1470 | Medium |
| Aryl-N Bond | C-N Stretch | 1250 - 1350 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information. The molecular formula for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is C₁₁H₁₅N₃O₂, corresponding to a molecular weight of approximately 221.26 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+• or protonated molecule [M+H]+). In a tandem MS (MS/MS) experiment, the molecular ion would be fragmented to produce a characteristic pattern. Plausible fragmentation pathways for this compound would include:
Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of a methyl radical from the 4-position or fragmentation of the ring.
Cleavage of the C-N bond connecting the piperidine and pyridine rings, resulting in ions corresponding to the 4-methylpiperidine cation and the 5-nitropyridine radical, or vice versa.
Loss of the nitro group (NO₂) or components thereof (e.g., NO, O) from the pyridine ring.
Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the identity of the compound. nih.gov
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
While a published crystal structure for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is not currently available, a hypothetical analysis can be made based on related structures. mdpi.com An SCXRD experiment would first determine the unit cell parameters and the space group of the crystal. Subsequent data collection and structure refinement would reveal the precise atomic coordinates.
From this data, key structural features would be elucidated:
The 4-methylpiperidine ring would be expected to adopt a stable chair conformation, with the methyl group preferentially occupying an equatorial position to minimize steric hindrance.
The planarity of the pyridine ring would be confirmed.
The torsion angle between the plane of the pyridine ring and the C-N-C plane of the piperidine nitrogen attachment would be determined, indicating the degree of twist between the two ring systems.
Intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-π stacking, would be identified, providing insight into the crystal packing.
Without experimental data, a crystallographic data table cannot be generated. The successful crystallization and SCXRD analysis of this compound would be necessary to provide these definitive structural details. researchgate.net
Computational Chemistry and Theoretical Studies on 2 4 Methylpiperidin 1 Yl 5 Nitropyridine
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties and geometric structure of the molecule in its ground state.
Density Functional Theory (DFT) is a robust computational method used to examine the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and other electronic parameters. nanobioletters.com For 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional conformation.
Table 1: Predicted Geometrical Parameters for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine using DFT Note: This data is representative and based on calculations of analogous pyridine-piperidine systems. Actual values may vary.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C-N (Pyridine-Piperidine) | 1.38 Å |
| N-O (Nitro group) | 1.23 Å | |
| C-N (Pyridine ring) | 1.34 Å | |
| Bond Angle | C-N-C (Pyridine-Piperidine Linkage) | 125.5° |
| O-N-O (Nitro group) | 124.0° | |
| Dihedral Angle | C-C-N-C (Pyridine-Piperidine Torsion) | 45.0° |
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
For 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, the HOMO is expected to be localized primarily on the electron-rich 4-methylpiperidine (B120128) moiety, which acts as a strong electron-donating group. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 5-nitropyridine ring, due to the powerful electron-withdrawing nature of the nitro group. wuxibiology.com A smaller HOMO-LUMO energy gap implies greater polarizability and higher chemical reactivity, indicating that charge transfer can readily occur within the molecule. malayajournal.org
Table 2: Calculated Frontier Molecular Orbital Energies Note: This data is representative and based on calculations of analogous nitro-aromatic systems. Actual values may vary.
| Orbital | Energy (eV) | Description |
| HOMO | -6.58 | Electron donor, localized on the methylpiperidine group |
| LUMO | -2.47 | Electron acceptor, localized on the nitropyridine group |
| Energy Gap (ΔE) | 4.11 | Indicator of chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nanobioletters.comnih.gov The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum.
In the MEP map of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, the most negative potential (typically colored red) is localized around the oxygen atoms of the nitro group. researchgate.net This region is electron-rich and represents the most probable site for electrophilic attack. researchgate.net In contrast, the most positive potential (colored blue) is expected to be found around the hydrogen atoms of the piperidine (B6355638) ring and near the pyridine (B92270) ring's nitrogen, indicating electron-deficient areas that are susceptible to nucleophilic attack. nanobioletters.com The MEP analysis thus helps in understanding intermolecular interactions and identifying reactive centers within the molecule. nih.gov
Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, non-covalent interactions within a molecule and between molecules. wikipedia.org This technique is based on the electron density and its reduced density gradient. wikipedia.org It can reveal stabilizing forces such as van der Waals interactions, hydrogen bonds, and steric repulsions. nih.govnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules, which static quantum calculations cannot capture. nih.gov
For molecules with flexible linkages, such as the bond connecting the pyridine and piperidine rings in 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, MD simulations are particularly insightful. utupub.fi These simulations can explore the molecule's conformational landscape by modeling its movements over a period of time, revealing the different shapes it can adopt and the energy barriers between them. nih.govmdpi.com
The simulations would likely show significant rotational freedom around the C-N bond linking the two rings, leading to various stable and transient conformers. The dynamics of the piperidine ring, including its chair-boat interconversion and the orientation of the methyl group, can also be analyzed. nih.gov This information is crucial for understanding how the molecule's shape can change in different environments and how this flexibility might influence its interactions with other molecules. utupub.fi
Based on a comprehensive search of available scientific literature, there are no specific computational studies published that focus on "2-(4-Methylpiperidin-1-yl)-5-nitropyridine" corresponding to the detailed outline requested. The search for reactive molecular dynamics simulations, computational structure-activity relationship (SAR) studies, and in silico molecular docking predictions for this particular compound did not yield specific research findings.
Therefore, it is not possible to generate an article with the requested sections and subsections (4.2.2, 4.3, and 4.4) as the necessary data and research on "2-(4-Methylpiperidin-1-yl)-5-nitropyridine" are not present in the public domain.
General methodologies for these computational techniques are well-documented for other compounds, but applying them to "2-(4-Methylpiperidin-1-yl)-5-nitropyridine" would require original research that has not been published. To maintain scientific accuracy and adhere to the strict constraints of the request, no content can be provided for the specified outline.
Chemical Reactivity and Reaction Mechanisms of 2 4 Methylpiperidin 1 Yl 5 Nitropyridine
Reactivity of the Nitropyridine Moiety
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of a strongly electron-withdrawing nitro group at the 5-position further depletes the electron density of the aromatic system, making it highly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic and heteroaromatic rings. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. In the case of 2-(4-methylpiperidin-1-yl)-5-nitropyridine, the nitro group strongly activates the positions ortho (C4, C6) and para (C2) to it for nucleophilic attack. Since the C2 position is already substituted, incoming nucleophiles will preferentially attack the C4 or C6 positions, provided there is a suitable leaving group present at one of these positions.
The mechanism involves the initial attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. wikipedia.org In a subsequent step, a leaving group (such as a halide) is expelled, and the aromaticity of the pyridine ring is restored. While the parent compound 2-(4-methylpiperidin-1-yl)-5-nitropyridine itself does not have a leaving group for a classic SNAr reaction, its halogenated analogues would be highly reactive. For instance, a chloro or fluoro substituent at the C4 or C6 position would be readily displaced by a variety of nucleophiles.
Heterocycles like pyridine are particularly reactive in SNAr reactions, even more so than their benzene (B151609) analogues, because the ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate. wikipedia.org
A more versatile reaction for functionalizing the nitropyridine ring in 2-(4-methylpiperidin-1-yl)-5-nitropyridine is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct replacement of a hydrogen atom on an electrophilic aromatic ring with a carbon substituent, avoiding the need for a pre-installed leaving group. organic-chemistry.org The VNS reaction utilizes a carbanion that possesses a leaving group on its α-carbon (e.g., chloromethyl phenyl sulfone). nih.govkuleuven.be
The mechanism proceeds as follows:
Addition: A carbanion, generated by treating a C-H acid with a strong base, adds to an electron-deficient position on the nitropyridine ring (ortho or para to the nitro group). For the target molecule, this would be the C4 or C6 position. This addition forms an anionic σ-adduct (a type of Meisenheimer complex). organic-chemistry.orgnih.gov
β-Elimination: A base then facilitates the β-elimination of the leaving group from the newly formed σ-adduct. nih.gov This step restores the aromaticity of the ring and results in the formation of a substituted nitrobenzylic-type carbanion.
Protonation: An acidic workup protonates the resulting carbanion to yield the final C-H substituted product. organic-chemistry.org
VNS reactions are highly regioselective, with substitution occurring almost exclusively at positions activated by the nitro group. organic-chemistry.orgkuleuven.be This method provides a powerful tool for introducing alkyl, acyl, and other functionalized side chains onto the pyridine ring of the title compound.
| Reagent (Carbanion Precursor) | Leaving Group (X) | Potential Product at C4/C6 |
| Chloromethyl phenyl sulfone (ClCH₂SO₂Ph) | SO₂Ph | 4/6-(Phenylsulfonylmethyl) derivative |
| Chloroacetonitrile (ClCH₂CN) | CN | 4/6-(Cyanomethyl) derivative |
| tert-Butyl chloroacetate (B1199739) (ClCH₂CO₂tBu) | CO₂tBu | 4/6-(tert-Butoxycarbonylmethyl) derivative |
| Trimethylsilylacetonitrile ((CH₃)₃SiCH₂CN) | Si(CH₃)₃ | 4/6-(Cyanomethyl) derivative |
This table illustrates potential VNS reactions on 2-(4-methylpiperidin-1-yl)-5-nitropyridine, based on common VNS reagents.
The nitro group is one of the most versatile functional groups in organic synthesis and can be transformed into a wide array of other functionalities. The most common transformation is its reduction to a primary amine, which is a key step in the synthesis of many pharmaceuticals and dyes. wikipedia.org The reduction of the nitro group in 2-(4-methylpiperidin-1-yl)-5-nitropyridine would yield 2-(4-methylpiperidin-1-yl)pyridin-5-amine.
This reduction can be achieved using various methods, ranging from catalytic hydrogenation to the use of metals in acidic media or transfer hydrogenation. commonorganicchemistry.com The choice of reagent can be critical to avoid the reduction of other functional groups if present. niscpr.res.in
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is generally clean and high-yielding.
Metal/Acid Reduction: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and effective reagent for this transformation. reddit.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogenation equipment. niscpr.res.in
Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used, particularly for selective reductions when multiple nitro groups are present. commonorganicchemistry.comreddit.com
The reduction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds, which are typically not isolated as the reaction is carried through to the corresponding amine. nih.gov
| Reagent System | Typical Conditions | Notes |
| H₂, Pd/C | Methanol or Ethanol, room temp., 1-4 atm H₂ | Highly efficient, but can reduce other groups (e.g., alkenes, alkynes). commonorganicchemistry.com |
| Fe, HCl/AcOH | Aqueous ethanol, reflux | Inexpensive and effective for large-scale synthesis. commonorganicchemistry.com |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | A mild method, tolerant of many functional groups. reddit.com |
| Na₂S₂O₄ | Aqueous/Organic solvent mixture | Useful under neutral or basic conditions. |
| Zn, NH₄Cl | Aqueous ethanol, room temp. | Can sometimes stop at the hydroxylamine stage under controlled conditions. wikipedia.org |
This table summarizes common methods for the reduction of an aromatic nitro group to an amine.
Transformations of the Piperidine (B6355638) Ring System
The 4-methylpiperidine (B120128) moiety is a saturated heterocyclic system. The nitrogen atom is a tertiary amine, being bonded to two carbons within the piperidine ring and to the C2 carbon of the pyridine ring. This structural feature defines its reactivity.
As the nitrogen atom in the 2-(4-methylpiperidin-1-yl) substituent is a tertiary amine, it cannot undergo further acylation or standard N-alkylation reactions that require an N-H proton. However, it can react with strong alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, to form a quaternary ammonium salt. researchgate.net This reaction, known as quaternization, would place a positive charge on the piperidine nitrogen. The formation of such salts can significantly alter the physical properties of the parent molecule, such as its solubility.
While the unstrained piperidine ring is generally stable, its C-N or C-C bonds can be cleaved under specific reaction conditions, leading to ring-opening or rearrangement products. Such transformations allow for significant skeletal diversification. nih.gov
One modern strategy for the ring-opening of unstrained cyclic amines involves the use of difluorocarbene. nih.gov This method can lead to a variety of acyclic products. For an N-aryl piperidine like the one in the title compound, a reaction with a difluorocarbene precursor could potentially lead to the formation of an ylide intermediate, followed by a ring-opening elimination reaction. This provides a pathway to functionalized acyclic amines from a cyclic precursor. nih.gov
Other classical reactions, such as the von Braun degradation, typically involve N-acyl or N-cyano intermediates to facilitate C-N bond cleavage. Applying such a sequence would first require a method to cleave the N-aryl bond, which is generally robust, making these transformations challenging for this specific substrate.
Applications in Chemical Biology and Material Science Non Clinical
Development as Chemical Probes for Target Engagement Studies
Chemical probes are essential small molecules used to study and manipulate biological systems, particularly for interrogating protein function and validating potential drug targets. olemiss.edu The scaffold of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine presents a foundational structure that could be elaborated into highly specific chemical probes.
The development of a reliable chemical probe from a parent compound like 2-(4-Methylpiperidin-1-yl)-5-nitropyridine must adhere to stringent design criteria to ensure its utility and the validity of the data it generates. Key principles include high selectivity for the intended target, potent affinity, and well-understood mechanism of action. These criteria ensure that the probe's effects can be confidently attributed to its interaction with the target of interest. researchgate.netrsc.org Further crucial properties include cell permeability to engage intracellular targets and sufficient solubility for use in biological assays. researchgate.netnih.gov
The following table summarizes the essential principles for designing effective chemical probes.
| Design Principle | Description | Rationale |
| Target Selectivity | The probe should interact with a specific biological target or a very limited number of targets over all others in a complex biological system. researchgate.net | Minimizes off-target effects, ensuring that observed biological responses are due to the modulation of the intended target. |
| Potency & Affinity | The probe must bind to its target with high affinity and demonstrate biological activity at low concentrations. researchgate.net | High potency allows for the use of lower concentrations, reducing the risk of non-specific interactions and off-target toxicity. |
| Cell Permeability | The ability to cross cellular membranes to access intracellular targets. | Essential for studying targets located within the cell, such as in the cytoplasm, nucleus, or other organelles. nih.govrsc.org |
| Solubility | Adequate solubility in aqueous buffers used for biological experiments. researchgate.net | Prevents compound precipitation and ensures accurate concentration measurements, which is critical for reproducible results. |
| Structural & Biological Compatibility | The probe should not possess reactive functionalities that could lead to non-specific covalent modification of biomolecules or inherent cytotoxicity. researchgate.net | Ensures the probe's mechanism of action is specific to target engagement rather than general cellular disruption. |
| Defined Mechanism of Action | A clear understanding of how the probe interacts with its target (e.g., competitive inhibitor, allosteric modulator) is necessary. | Allows for accurate interpretation of experimental outcomes and the biological role of the target. |
In preclinical research, chemical probes are instrumental in validating that modulating a specific protein target produces a desired therapeutic effect. A derivative of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine could be developed into such a probe. For instance, by attaching a reporter tag (like a fluorophore or biotin) or a photo-cross-linking group, the molecule could be used to confirm direct binding to a target protein within a cell (target engagement) or to identify unknown binding partners (target deconvolution). researchgate.net These mechanism-focused studies are critical for building confidence in a particular protein as a viable drug target before committing to more extensive drug development campaigns.
Ligand Design in Catalysis and Coordination Chemistry
The nitrogen atoms present in both the pyridine (B92270) and piperidine (B6355638) rings of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine make it a promising candidate for use as a ligand in coordination chemistry and transition metal catalysis. The lone pair of electrons on the pyridine nitrogen, in particular, is available for coordination with metal centers. researchgate.net
Pyridine-based structures are fundamental ligands in catalysis due to their electronic properties and ability to form stable complexes with a wide array of transition metals. researchgate.netnih.gov These complexes are used to catalyze a variety of organic transformations. The synthesis of piperidine scaffolds, for example, often relies on the hydrogenation of pyridine derivatives, a process frequently catalyzed by transition metals such as rhodium, iridium, cobalt, and palladium. nih.gov The 2-(4-Methylpiperidin-1-yl)-5-nitropyridine molecule, by its nature, combines both the coordinating pyridine element and the piperidine motif, making it and its derivatives interesting candidates for ligand development in reactions such as C-H functionalization, cross-coupling, and hydrogenation. nih.govacs.org
The table below lists several transition metals and their catalytic applications involving pyridine-type ligands.
| Transition Metal | Catalytic Application Examples |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck), C-H activation, cascade reactions including pyridine hydrogenation. nih.gov |
| Rhodium (Rh) | Asymmetric hydrogenation, hydroformylation, C-H alkylation, enantioselective carbometalation of dihydropyridines. nih.govorganic-chemistry.orgacs.org |
| Iridium (Ir) | Asymmetric hydrogenation of pyridinium (B92312) salts, C-H borylation, amidation of C-H bonds. nih.govacs.org |
| Cobalt (Co) | Hydrogenation of pyridine derivatives, often using heterogeneous catalysts. nih.gov |
| Iron (Fe) | Asymmetric induction in Mukaiyama aldol (B89426) and thia-Michael reactions using chiral bipyridine-diol ligands. rsc.org |
| Copper (Cu) | Intramolecular C-H amination for the synthesis of pyrrolidines and piperidines. acs.org |
Stereoselective catalysis is crucial for producing enantiomerically pure compounds, a common requirement in the pharmaceutical industry. digitellinc.comnih.gov This is often achieved using chiral ligands that coordinate to a metal catalyst, creating a chiral environment that directs the stereochemical outcome of a reaction. The 4-methyl group on the piperidine ring of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine introduces a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.
If synthesized in an enantiopure form, this molecule could serve as a chiral ligand. Such ligands are vital for asymmetric catalysis, including the enantioselective reduction of pyridines to form chiral piperidines, which are valuable building blocks for many pharmaceutical agents. organic-chemistry.orgacs.orgnih.gov For example, rhodium and iridium catalysts paired with chiral P,N-ligands have been successfully used for the asymmetric hydrogenation of substituted pyridinium salts to yield optically active piperidines. nih.gov
Advanced Materials Science Applications (e.g., Chemo-sensors, Functional Nanomaterials)
The field of materials science seeks to create novel materials with unique properties and functions. The incorporation of specific organic molecules, such as pyridine derivatives, into larger structures like polymers or nanomaterials can imbue them with desirable characteristics. rsc.orgmdpi.com
The 2-(4-Methylpiperidin-1-yl)-5-nitropyridine molecule possesses features that make it relevant for materials science. The pyridine ring is a common building block in functional materials, while the nitro group (-NO2) is a strong electron-withdrawing group. nih.gov This electronic feature can significantly influence the optical and electronic properties of any material into which it is incorporated. This could be exploited in the development of chemo-sensors, where binding of an analyte to the molecule or a derived polymer could trigger a change in fluorescence or color. Similarly, in the context of functional nanomaterials, this compound could be used to modify the surface of nanoparticles, altering their solubility, biocompatibility, or catalytic activity. nih.gov For example, Schiff base ligands derived from 5-nitropyridine-2-amine have been used to create metal complexes with potential applications in sensing and biological inhibition. nih.gov
The nitropyridine core of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a key feature that could be exploited in several areas of chemical biology and material science. Nitropyridine derivatives are recognized for their utility in the synthesis of more complex bioactive molecules. nih.gov The electron-withdrawing nature of the nitro group can influence the electronic properties of the pyridine ring, making it a useful building block in organic synthesis.
In the realm of material science, pyridine derivatives are integral to the development of dyes and catalysts. nih.gov The specific structure of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine might lend itself to the creation of novel materials with interesting optical or electronic properties, although experimental data to support this is not currently available.
Investigation of Molecular Mechanisms in Cellular Systems (Preclinical, Non-Clinical)
In preclinical, non-clinical research, the investigation of molecular mechanisms within cellular systems often relies on small molecules that can act as probes or modulators of biological processes. The methylpiperidine component of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a structural motif found in many biologically active compounds. Piperidine derivatives are known to interact with a variety of biological targets, including receptors and enzymes, and have been explored for their potential in treating a range of conditions. sincerechemicals.comontosight.aiontosight.ai
The presence of the 4-methyl group on the piperidine ring can influence the compound's binding affinity and selectivity for specific biological targets. For instance, methyl substitution on the piperidine ring of certain compounds has been used as a strategy to probe and enhance selective binding to sigma receptors, which are implicated in various cellular functions and diseases. nih.gov
Given these characteristics, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine could hypothetically serve as a research tool to investigate cellular pathways. For example, it could be used in screening assays to identify new biological targets or to study the structure-activity relationships of molecules that interact with known targets. The nitropyridine moiety also opens the possibility for its use in the synthesis of radiolabeled tracers for positron-emission tomography (PET), a powerful imaging technique used in preclinical research to study biological processes in vivo. nih.gov
While the direct application of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine in these areas remains to be experimentally validated, its chemical structure provides a foundation for future research into its potential as a tool in chemical biology and for the elucidation of molecular mechanisms in non-clinical settings.
Q & A
Basic: What are the common synthetic routes for preparing 2-(4-Methylpiperidin-1-yl)-5-nitropyridine?
Answer:
The synthesis typically involves nucleophilic substitution reactions where 4-methylpiperidine reacts with a nitro-substituted pyridine derivative. Key steps include:
- Nitro Group Positioning : Use precursors like 2-chloro-5-nitropyridine (or analogs) to enable substitution at the 2-position .
- Solvent and Catalyst Optimization : Reactions often employ polar aprotic solvents (e.g., DMF, acetonitrile) with bases like NaH or K₂CO₃ to deprotonate the piperidine and facilitate substitution .
- Temperature Control : Reactions are typically conducted under reflux (60–100°C) to balance reaction rate and side-product formation .
- Yield Improvement : Post-reaction purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (methanol/water) is critical .
Basic: What spectroscopic methods are used to characterize 2-(4-Methylpiperidin-1-yl)-5-nitropyridine?
Answer:
- 1H/13C NMR : Assign peaks for the pyridine ring (δ 8.5–9.0 ppm for aromatic protons) and piperidine substituents (δ 1.2–2.8 ppm for methyl and CH₂ groups) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 252.1) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify nitro group stretching vibrations (~1520 cm⁻¹ for asymmetric NO₂) and C-N bonds (~1350 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure to validate substituent positions and intermolecular interactions .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
- Emergency Protocols : For spills, use absorbent materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity, particularly for nitro group stability .
- Catalyst Screening : Test alternatives like DBU or DMAP to enhance substitution efficiency .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and minimize byproducts .
Advanced: How can computational modeling predict the compound’s reactivity or biological activity?
Answer:
- DFT Calculations : Use Gaussian or GAMESS to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution for reactivity insights .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro testing .
- MD Simulations : Assess stability in solvent environments (e.g., water, DMSO) to guide formulation studies .
Advanced: What strategies validate the compound’s potential pharmacological applications?
Answer:
- In Vitro Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, given structural similarities to known inhibitors .
- SAR Studies : Synthesize analogs (e.g., varying nitro or piperidine groups) to correlate structure with activity .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Advanced: How to resolve contradictions between experimental and theoretical spectral data?
Answer:
- Purity Verification : Confirm sample purity via HPLC (>95%) to exclude impurities affecting NMR/MS .
- Tautomerism Analysis : Investigate keto-enol or ring-opening equilibria using variable-temperature NMR .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated spectra to identify discrepancies .
Advanced: What methods address challenges in purifying the compound?
Answer:
- Gradient Chromatography : Optimize eluent ratios (e.g., 10–50% ethyl acetate in hexane) to separate nitro-substituted byproducts .
- pH-Sensitive Extraction : Exploit the compound’s basicity (piperidine moiety) for acid-base partitioning .
- Crystallization Solvent Screening : Test binary mixtures (e.g., ethanol/water) to improve crystal yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
